Boc-Val-Ala-PAB-Cl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

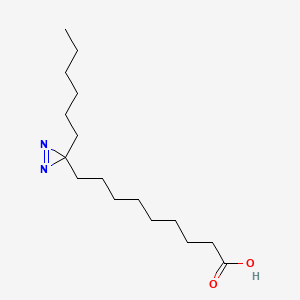

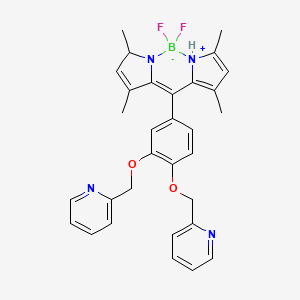

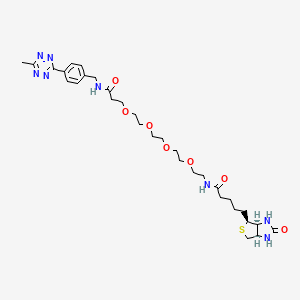

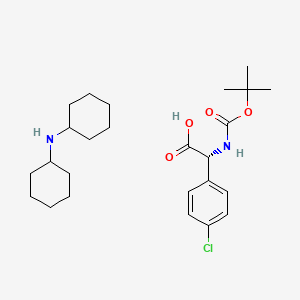

“Boc-Val-Ala-PAB-Cl” is a cleavable ADC linker . The Val-Ala is effectively cleaved by lysosomal proteolytic enzymes while being highly stable in human plasma, making this a potent strategy in ADC linker design . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Synthesis Analysis

The synthesis of “this compound” involves the development of Val-Ala-02 and Val-Ala-Chalcone phosphoramidites for the automated synthesis of enzyme-cleavable oligonucleotides . Cathepsin B digests Val-Ala-02 and Val-Ala-Chalcone linkers efficiently, enabling cleavage of oligonucleotides into two components or release of small-molecule payloads .

Molecular Structure Analysis

The molecular structure of “this compound” is C20H30ClN3O4 . It is a key component in the function of ADCs .

Chemical Reactions Analysis

“this compound” is effectively cleaved by lysosomal proteolytic enzymes . The Boc group can be deprotected under mild acidic conditions to form the free amine . The Val-Ala will specifically be cleaved by Cathepsin B .

Physical and Chemical Properties Analysis

“this compound” has a molecular formula of C20H30ClN3O4 . More detailed physical and chemical properties may be found in specialized databases .

Wirkmechanismus

Target of Action

Boc-Val-Ala-PAB-Cl, also known as MFCD34180807, is primarily used as a linker in the formation of Antibody-Drug Conjugates (ADCs) . The primary target of this compound is the enzyme Cathepsin B , which is present in the lysosomes of cells .

Mode of Action

The compound interacts with its target, Cathepsin B, through a specific cleavage process . The Val-Ala dipeptide in the compound is specifically cleaved by Cathepsin B . This cleavage is a crucial step in the release of the ADC payload within the target cells .

Pharmacokinetics

The compound is designed to be highly stable in human plasma, which enhances its bioavailability . The Val-Ala dipeptide in the compound is effectively cleaved by lysosomal proteolytic enzymes, but remains stable in human plasma . This stability in the bloodstream and specificity for lysosomal cleavage is a potent strategy in ADC linker design .

Result of Action

The cleavage of this compound by Cathepsin B in the lysosome leads to the release of the ADC payload within the cell . This intracellular release of the payload allows for targeted cytotoxic action, reducing off-target effects and improving the therapeutic index .

Action Environment

The action of this compound is influenced by the cellular environment. The presence of Cathepsin B in the lysosome is crucial for the compound’s action . Furthermore, the stability of the compound in human plasma allows it to circulate and reach the target cells effectively . The compound’s design allows for specific action in the lysosomal environment, enhancing its efficacy and stability .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Boc-Val-Ala-PAB-Cl interacts with various enzymes and proteins. Specifically, it is cleaved by the enzyme Cathepsin B . This interaction is crucial for the function of ADCs, as it allows the drug payload to be released only inside the cells where the enzyme is present .

Cellular Effects

The effects of this compound on cells are primarily related to its role in ADCs. Once the compound is cleaved by Cathepsin B, the drug payload is released, which can then interact with various cellular processes . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its cleavage by Cathepsin B, which leads to the release of the drug payload in ADCs . This process involves binding interactions with the enzyme, leading to the activation of the enzyme and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is highly stable in human plasma, making it a potent strategy in ADC linker design . Over time, the Boc group can be deprotected under mild acidic conditions to form a free amine .

Metabolic Pathways

This compound is involved in the metabolic pathways of ADCs. It interacts with the enzyme Cathepsin B, which cleaves the compound to release the drug payload

Transport and Distribution

This compound is transported and distributed within cells as part of ADCs . It may interact with various transporters or binding proteins, and its cleavage by Cathepsin B may affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is likely within lysosomes, as this is where Cathepsin B, the enzyme that cleaves the compound, is located

Eigenschaften

IUPAC Name |

tert-butyl N-[(2S)-1-[[(2S)-1-[4-(chloromethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30ClN3O4/c1-12(2)16(24-19(27)28-20(4,5)6)18(26)22-13(3)17(25)23-15-9-7-14(11-21)8-10-15/h7-10,12-13,16H,11H2,1-6H3,(H,22,26)(H,23,25)(H,24,27)/t13-,16-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMHCPGVIPPEVCQ-BBRMVZONSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CCl)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)CCl)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30ClN3O4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Chlorobis(dimethylglyoximato)[4-(dimethylamino)pyridine]cobalt(III), 98%](/img/structure/B6286273.png)